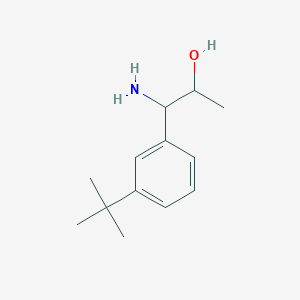
6-(Cyclopentylmethoxy)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopentylmethoxy)pyridin-3-OL is an organic compound with the molecular formula C({11})H({15})NO(_{2}). It features a pyridine ring substituted with a cyclopentylmethoxy group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)pyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-OL as the starting material.
Alkylation: The hydroxyl group at the 3-position of pyridine-3-OL is protected, often using a silyl protecting group.
Cyclopentylmethoxy Introduction: The protected pyridine-3-OL undergoes an alkylation reaction with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopentylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: 6-(Cyclopentylmethoxy)pyridin-3-one.
Reduction: Various alcohol derivatives depending on the reducing agent.
Substitution: Derivatives with different alkyl or aryl groups replacing the methoxy group.
Applications De Recherche Scientifique
6-(Cyclopentylmethoxy)pyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Cyclopentylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxypyridin-3-OL: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
6-(Cyclohexylmethoxy)pyridin-3-OL: Similar structure but with a cyclohexylmethoxy group.
3-Hydroxy-6-methoxypyridine: Similar but lacks the cyclopentyl group.
Uniqueness
6-(Cyclopentylmethoxy)pyridin-3-OL is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
6-(cyclopentylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-10-5-6-11(12-7-10)14-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8H2 |
Clé InChI |
YQODKJWQOITOCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=NC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)











